5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate
Description
5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate is a halogenated quinoline derivative featuring a piperidine-carboxylate moiety. Its molecular formula is C₁₅H₁₄Br₂N₂O₂, with a molecular weight of 426.10 g/mol. The compound’s structure includes bromine substituents at positions 5 and 7 of the quinolinyl ring, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C15H14Br2N2O2 |
|---|---|
Molecular Weight |
414.09 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) piperidine-1-carboxylate |
InChI |
InChI=1S/C15H14Br2N2O2/c16-11-9-12(17)14(13-10(11)5-4-6-18-13)21-15(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2 |
InChI Key |
VPTGJSRRAXGPEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, is brominated using bromine in the presence of a suitable catalyst to introduce bromine atoms at the 5th and 7th positions.
Formation of Piperidine-1-carboxylate: The brominated quinoline is then reacted with piperidine-1-carboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Substitution Reactions at Brominated Positions
The bromine atoms at positions 5 and 7 are key reactive sites for nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (NAS)
-
Conditions : Requires electron-deficient aromatic rings. The quinoline core’s inherent electron-withdrawing nature facilitates NAS.
-
Reagents : Amines, alkoxides, or thiols under basic conditions (e.g., K₂CO₃, DMF, 80–120°C) .
-
Example : Reaction with piperidine derivatives to replace bromine with amine groups, forming bis-substituted quinoline analogs .
Suzuki-Miyaura Cross-Coupling
-
Conditions : Pd catalysts (e.g., Pd(OAc)₂), boronate esters, and bases (K₃PO₄) in solvents like 1,4-dioxane/water .
-
Example : Replacement of bromine with aryl or heteroaryl groups (e.g., phenyl, pyridyl) to diversify the quinoline scaffold .
Table 1: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst | Base | Solvent System | Temperature | Yield Range* |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | K₃PO₄ | 1,4-dioxane/H₂O | 80°C | 50–75% |
| Buchwald-Hartwig | Pd-XPhos | t-BuONa | Toluene | 100°C | 60–85% |
*Yields inferred from analogous reactions in cited sources.
Piperidine-Carboxylate Ester Reactivity
The piperidine-1-carboxylate group undergoes hydrolysis and decarboxylation under specific conditions:
Ester Hydrolysis
-
Acidic Hydrolysis : Converts the ester to a carboxylic acid (e.g., HCl/H₂O, reflux) .
-
Basic Hydrolysis : Forms a carboxylate salt (e.g., NaOH/EtOH, 60°C) .
Decarboxylative Halogenation
-
Conditions : Silver salts (AgNO₃) and halogens (Br₂ or Cl₂) in non-polar solvents .
-
Product : Substitution of the carboxylate group with bromine or chlorine, yielding halogenated piperidine derivatives .
Radical-Mediated Reactions
Bromine atoms participate in radical chain mechanisms, particularly in photochemical or thermal initiation:
Debromination
-
Conditions : UV light or AIBN initiators with tributyltin hydride (Bu₃SnH) .
-
Product : Selective removal of bromine atoms to form mono- or non-brominated quinolines .
Functionalization via C–H Activation
While the quinoline core is sterically crowded, directed C–H functionalization at unsubstituted positions (e.g., C-3) is feasible:
-
Directing Groups : Amide or carboxylate groups guide palladium catalysts to specific sites .
-
Example : Pd(OAc)₂-mediated arylation at C-4 using aryl iodides .
Biological Activity-Driven Modifications
The compound’s antiproliferative properties (e.g., against MCF-7 breast cancer cells) have spurred derivatization efforts:
-
Nanomicelle Encapsulation : Improves solubility and bioavailability by embedding the compound in pluronic nanomicelles .
-
Structure-Activity Relationship (SAR) : Bromine atoms and the piperidine group are critical for binding to kinase targets (e.g., PKMYT-1) .
Stability and Degradation Pathways
Scientific Research Applications
5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key cellular processes.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between 5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate and its analogs:
Key Observations:
Halogen Effects : Bromine substituents in the target compound increase molecular weight and polarizability compared to chlorine in the dichloro analog. This may enhance binding affinity in hydrophobic pockets of biological targets but reduce aqueous solubility .
Functional Group Variations: The tetrazolyl substituent in the third analog introduces hydrogen-bonding capacity, correlating with its reported antidiabetic activity .
Crystallographic and Computational Relevance
- Crystallography: Halogenated quinolines are often analyzed using programs like SHELXL and ORTEP-3 for structure refinement and visualization. Bromine’s strong X-ray scattering power could make the target compound advantageous in crystallographic studies .
- Molecular Docking : The tetrazolyl analog’s antidiabetic activity was identified via docking studies, a method applicable to the target compound to predict interactions with biological targets .
Biological Activity
5,7-Dibromoquinolin-8-yl piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a quinoline core substituted with bromine atoms at the 5 and 7 positions and a piperidine carboxylate moiety. This structural arrangement is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H14Br2N2O2 |
| Molecular Weight | 392.08 g/mol |
| Solubility | Soluble in DMSO |
| Log P (octanol-water partition) | 3.11 |
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown promising anti-HIV properties by inhibiting the CCR5 receptor, which is crucial for HIV entry into cells. For instance, compounds designed based on piperidine frameworks have demonstrated IC₅₀ values in the low nanomolar range against HIV .
- Anticancer Properties : Quinoline derivatives have been explored for their cytotoxic effects against cancer cell lines. In vitro studies suggest that certain analogs can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Effects : The production of nitric oxide (NO) is a key mechanism through which some derivatives exert anti-inflammatory effects. NO acts as a signaling molecule involved in various physiological processes, including inflammation modulation .
Case Studies and Research Findings
- Synthesis and Evaluation : A study reported the synthesis of quinoline-piperidine hybrids and their evaluation against various biological targets. The synthesized compounds were tested for their ability to inhibit cholinesterases, with some showing IC₅₀ values below 20 μM, indicating potential for treating neurodegenerative diseases like Alzheimer's .
- Cytotoxicity Assays : In another study focusing on quinoline derivatives, several compounds were screened for cytotoxicity against HepG2 liver cancer cells using the MTT assay. The results indicated that specific substitutions on the quinoline ring significantly influenced cytotoxic efficacy .
- Structure-Activity Relationship (SAR) : Detailed SAR analyses have been conducted to understand how different substituents affect biological activity. For instance, methyl substitutions at specific positions on the quinoline ring enhanced inhibitory potency against cholinesterases compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
